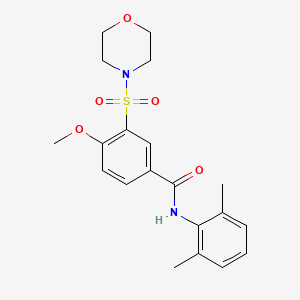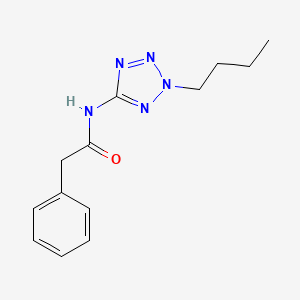
4-methoxy-3-methyl-N-(3-methylbutyl)benzamide
Overview
Description
4-methoxy-3-methyl-N-(3-methylbutyl)benzamide, also known as MMBA, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that is commonly used in scientific research as a tool to study the function and mechanisms of certain biological processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain ion channels and the modulation of intracellular signaling pathways. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has been shown to selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, possibly through the modulation of the PI3K/AKT/mTOR signaling pathway. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of neuronal excitability and immune cell function.
Biochemical and Physiological Effects
4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibitory effect on cancer cell growth, 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3. This modulation can lead to changes in neuronal excitability and immune cell function. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been shown to regulate insulin secretion, possibly through the modulation of intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide in lab experiments is its selective inhibitory effect on cancer cell growth, which makes it a potential candidate for cancer therapy. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been shown to modulate the activity of certain ion channels, making it a useful tool for studying the regulation of neuronal excitability and immune cell function. However, one limitation of using 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for research involving 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide. One direction is to further investigate its potential as a cancer therapy, possibly through the development of more selective analogs. Another direction is to study the mechanisms underlying its modulation of ion channels, which could lead to the development of new treatments for neurological and immune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide, as well as its potential limitations and toxicity.
Scientific Research Applications
4-methoxy-3-methyl-N-(3-methylbutyl)benzamide is commonly used in scientific research as a tool to study the function and mechanisms of certain biological processes. It has been shown to have a selective inhibitory effect on the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been used to study the role of certain ion channels in the regulation of neuronal excitability, as well as the mechanisms underlying the regulation of insulin secretion.
properties
IUPAC Name |
4-methoxy-3-methyl-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)7-8-15-14(16)12-5-6-13(17-4)11(3)9-12/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYJCNWLHNKTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-cyclopentyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4437226.png)
![1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4437229.png)
![N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437239.png)
![methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4437241.png)

![ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4437257.png)
![2-(4-chlorophenyl)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4437263.png)


![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)

![3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437294.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4437298.png)